N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide
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Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a sulfanyl group, and a cyanocyclobutyl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-mercaptobenzoxazole with a suitable cyanocyclobutyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine, chloromethyl methyl ether.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the benzoxazole ring can interact with nucleic acids, influencing gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclobutyl)benzamide
- N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide
- N-(1-cyanocyclobutyl)-2-(naphthalen-2-ylsulfanyl)acetamide
Uniqueness
N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide stands out due to its unique combination of a benzoxazole ring and a sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-17(14(8-15)5-2-6-14)12(18)9-3-4-10-11(7-9)19-13(20)16-10/h3-4,7H,2,5-6H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBCJMRWBBZGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(C=C1)NC(=S)O2)C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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